2-[1-(Bromomethyl)cyclobutyl]oxane
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Overview
Description
2-[1-(Bromomethyl)cyclobutyl]oxane is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a bromomethyl group attached to a cyclobutyl ring, which is further connected to an oxane ring.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-[1-(Bromomethyl)cyclobutyl]oxane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents for substitution reactions involving this compound include nucleophiles such as amines and thiols. Oxidation and reduction reactions may involve reagents like hydrogen peroxide or sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives of the original compound .
Scientific Research Applications
2-[1-(Bromomethyl)cyclobutyl]oxane has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and effects on cell function.
Medicine: Explored for its potential therapeutic applications, although specific details are limited.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Bromomethyl)cyclobutyl]oxane involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[1-(Bromomethyl)cyclobutyl]oxane include other bromomethyl-substituted cyclobutyl compounds and oxane derivatives.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines a bromomethyl group, a cyclobutyl ring, and an oxane ring. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(bromomethyl)cyclobutyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCYVDOZOHQKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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